(2,4,5-Trimethylphenyl)methanesulfonamide
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Overview
Description
(2,4,5-Trimethylphenyl)methanesulfonamide is an organic compound with the molecular formula C10H15NO2S and a molecular weight of 213.30 g/mol . It is characterized by the presence of a methanesulfonamide group attached to a 2,4,5-trimethylphenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-Trimethylphenyl)methanesulfonamide typically involves the reaction of 2,4,5-trimethylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2,4,5-Trimethylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
(2,4,5-Trimethylphenyl)methanesulfonamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4,5-Trimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt the production of DNA and other essential biomolecules in microorganisms, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antimicrobial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness
(2,4,5-Trimethylphenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H15NO2S |
---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
(2,4,5-trimethylphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-7-4-9(3)10(5-8(7)2)6-14(11,12)13/h4-5H,6H2,1-3H3,(H2,11,12,13) |
InChI Key |
VCPQYYRCMPAYMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)CS(=O)(=O)N)C |
Origin of Product |
United States |
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